

A Technical Guide to 2-Cyanophenyl Isocyanate: Properties, Reactivity, and Applications in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Cyanophenyl isocyanate*

Cat. No.: *B1586130*

[Get Quote](#)

Abstract and Introduction

2-Cyanophenyl isocyanate (CAS No. 42066-86-4) is a bifunctional aromatic organic compound featuring both a highly reactive isocyanate moiety and a synthetically versatile nitrile group. This unique structural combination renders it a valuable building block in medicinal chemistry and materials science. The electrophilic isocyanate group serves as a powerful handle for coupling with nucleophiles, forming stable urea and urethane linkages, while the ortho-positioned nitrile group can be retained for subsequent transformations or utilized for its electronic properties and ability to participate in hydrogen bonding.^[1] This guide provides an in-depth overview of the essential physical and chemical properties of **2-cyanophenyl isocyanate**, its characteristic reactivity, a detailed protocol for its application in synthesis, and critical safety information for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The reliable application of any reagent in a research or development setting begins with a thorough understanding of its fundamental physical properties. These parameters influence reaction setup, purification strategies, and storage conditions.

Physical Data Summary

The key physical properties of **2-cyanophenyl isocyanate** are summarized in the table below for quick reference.

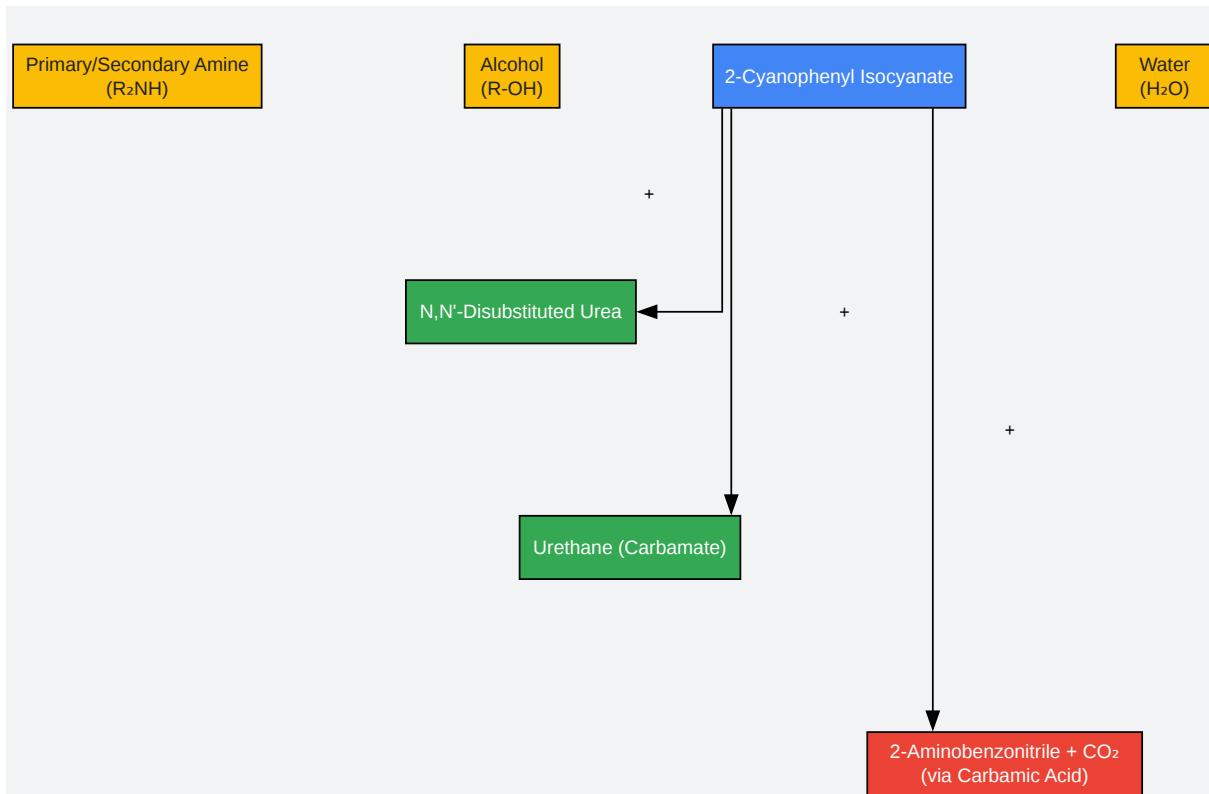
Property	Value	Source(s)
CAS Number	42066-86-4	[2] [3]
Molecular Formula	C ₈ H ₄ N ₂ O	[2]
Molecular Weight	144.13 g/mol	[2]
Appearance	Off-white to yellow solid	[4]
Melting Point	61°C	[5]
Boiling Point	266.2°C at 760 mmHg	[5]
Density	1.09 g/cm ³	[5]
Water Solubility	Very slightly soluble (0.49 g/L at 25°C); reacts with water	[2] [6]

Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

- **Infrared (IR) Spectroscopy:** The most prominent and diagnostic feature in the IR spectrum is the intense, sharp absorption band from the asymmetric stretching of the isocyanate (–N=C=O) group, typically appearing between 2250 and 2275 cm⁻¹. The presence of the nitrile (–C≡N) group will give rise to a medium-intensity, sharp peak around 2220-2230 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C ring stretching will appear in the 1450-1600 cm⁻¹ region.
- **¹³C NMR Spectroscopy:** The carbon atom of the isocyanate group is highly deshielded and will appear as a characteristic resonance in the 120-130 ppm range. The nitrile carbon is also distinctive, typically found between 115-125 ppm. The six aromatic carbons will resonate in the approximate range of 110-140 ppm.
- **¹H NMR Spectroscopy:** The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.

Chemical Reactivity and Synthetic Utility


The synthetic utility of **2-cyanophenyl isocyanate** is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This functionality readily reacts with a wide array of nucleophiles without the need for a catalyst, forming stable covalent bonds.[\[6\]](#)[\[7\]](#)

Nucleophilic Addition Reactions

The primary mode of reactivity involves the addition of a nucleophile (Nu-H) across the C=N bond of the isocyanate.

- Reaction with Amines: Primary and secondary amines react rapidly and exothermically to form substituted ureas. This is one of the most common and reliable applications of isocyanates in drug discovery for linking molecular fragments.[\[6\]](#)[\[8\]](#)
- Reaction with Alcohols: Alcohols react to form urethane (or carbamate) linkages. This reaction is typically slower than the reaction with amines and may sometimes require mild heating or catalysis (e.g., with tertiary amines or tin compounds).[\[6\]](#)
- Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 2-aminobenzonitrile and carbon dioxide gas.[\[6\]](#)[\[7\]](#) This reactivity is the reason the compound is moisture-sensitive and must be handled under anhydrous conditions.[\[4\]](#)

The relationship between **2-cyanophenyl isocyanate** and its primary reaction products is illustrated below.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **2-cyanophenyl isocyanate**.

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

This protocol provides a validated, step-by-step method for a common application: the synthesis of a disubstituted urea. The procedure is designed to be self-validating through clear checkpoints and explanations of the underlying chemistry.

Objective: To synthesize 1-(2-cyanophenyl)-3-phenylurea by reacting **2-cyanophenyl isocyanate** with aniline.

Materials:

- **2-Cyanophenyl isocyanate** (1.0 eq)
- Aniline (1.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Glassware (round-bottom flask, magnetic stirrer, dropping funnel) dried in an oven
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Methodology:

- System Preparation (Causality: Exclusion of Water): Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas (nitrogen or argon). This is critical to prevent the isocyanate from reacting with atmospheric moisture, which would lead to the formation of undesired 2-aminobenzonitrile and reduce the yield.[4][7]
- Reagent Dissolution: In the reaction flask, dissolve **2-cyanophenyl isocyanate** (e.g., 1.44 g, 10.0 mmol) in anhydrous DCM (20 mL) with magnetic stirring. Separately, dissolve aniline (0.93 g, 10.0 mmol) in anhydrous DCM (10 mL) in the dropping funnel.
- Controlled Addition (Causality: Management of Exotherm): Place the reaction flask in an ice-water bath to cool to 0°C. The reaction between an isocyanate and an amine is highly exothermic; cooling prevents potential side reactions and ensures controlled product formation.[7]
- Reaction Execution: Add the aniline solution dropwise to the stirred isocyanate solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

- Progress Monitoring (Validation Checkpoint): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting materials and the appearance of a single, new spot indicates the reaction is complete. Alternatively, the strong isocyanate peak ($\sim 2270 \text{ cm}^{-1}$) in the IR spectrum should disappear completely.[9]
- Product Isolation: The urea product is often poorly soluble in non-polar solvents like DCM. A white precipitate should form during the reaction. Isolate the solid product by vacuum filtration. Wash the collected solid with a small amount of cold DCM to remove any unreacted starting material.
- Drying and Characterization: Dry the product under vacuum. The purity can be confirmed by measuring its melting point and acquiring NMR and IR spectra to confirm the structure.

Safety, Handling, and Storage

Isocyanates as a class of compounds require careful handling due to their reactivity and toxicity.[7]

- Health Hazards: **2-Cyanophenyl isocyanate** is harmful if inhaled, swallowed, or in contact with skin.[4] It causes serious skin and eye irritation and is a lachrymator (induces tears).[4] Crucially, it is a respiratory sensitizer; repeated inhalation exposure can lead to asthma-like symptoms.[10]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10]
- Handling: Use only under an inert atmosphere (nitrogen or argon) due to its sensitivity to moisture and air.[4] Avoid creating dust if handling the solid. All transfers should be performed carefully to avoid contact.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). The container should be blanketed with an inert gas.
- Spills and Disposal: In case of a spill, decontaminate with a solution of aqueous ammonia or sodium carbonate to react with and neutralize the isocyanate group. Dispose of the

compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-CYANOPHENYL ISOCYANATE | 42066-86-4 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Urea derivative synthesis by amidation [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. multimedia.3m.com [multimedia.3m.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Cyanophenyl Isocyanate: Properties, Reactivity, and Applications in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586130#2-cyanophenyl-isocyanate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com